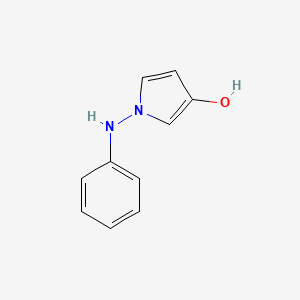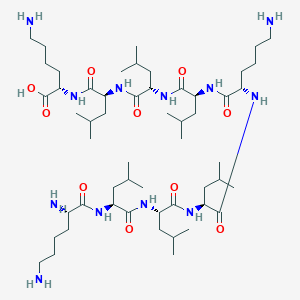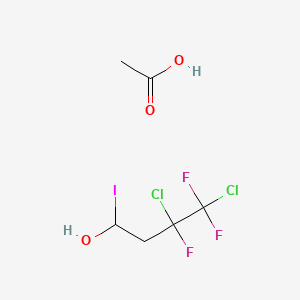
Acetic acid--3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol (1/1) is a complex organic compound characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol typically involves multi-step organic reactions. One common method includes the halogenation of butanol derivatives followed by the introduction of acetic acid groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced technologies like continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions typically require specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the halogen atoms.
Applications De Recherche Scientifique
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce halogenated functional groups into molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism by which acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, dichloro-: A simpler halogenated acetic acid derivative with fewer halogen atoms.
3,5-Dichloro-4-pyridone-N-acetic acid: Another halogenated acetic acid derivative with a pyridone ring.
Dichloroacetic acid: An analogue of acetic acid with two chlorine atoms.
Uniqueness
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol is unique due to the combination of multiple halogen atoms (chlorine, fluorine, and iodine) in its structure. This unique arrangement can impart distinct chemical and physical properties, making it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
194017-85-1 |
|---|---|
Formule moléculaire |
C6H8Cl2F3IO3 |
Poids moléculaire |
382.93 g/mol |
Nom IUPAC |
acetic acid;3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol |
InChI |
InChI=1S/C4H4Cl2F3IO.C2H4O2/c5-3(7,1-2(10)11)4(6,8)9;1-2(3)4/h2,11H,1H2;1H3,(H,3,4) |
Clé InChI |
KOXPZGLNSKIKQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(O)I)C(C(F)(F)Cl)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


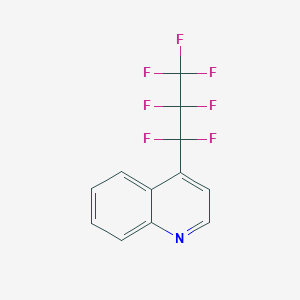
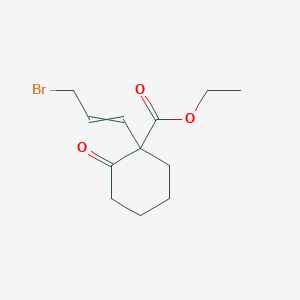
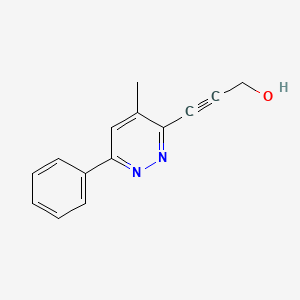

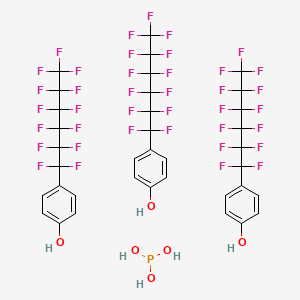
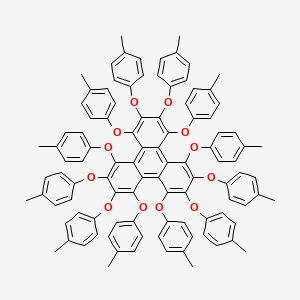
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
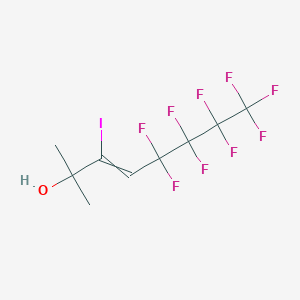
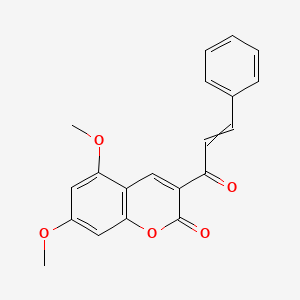
![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
